molecular formula C28H26N2O7 B2720381 2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide CAS No. 866590-34-3

2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide

Cat. No. B2720381
CAS RN: 866590-34-3
M. Wt: 502.523
InChI Key: JIUIFUGFFTYSGU-UHFFFAOYSA-N
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Description

The compound “2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide” is a complex organic molecule . It is used in various chemical and pharmaceutical applications. The overall knowledge and encyclopedia of this compound cover its characteristics, safety, usage, and more .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . A combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization, has been used . The diastereomeric morpholinone derivative formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups . The molecular formula is C27H23FN2O6, with an average mass of 490.480 Da and a mono-isotopic mass of 490.154022 Da .

Scientific Research Applications

Structural and Inclusion Compound Studies

The compound under consideration shares structural similarities with isoquinoline derivatives, which have been extensively studied for their structural aspects and properties in salt and inclusion compounds. Research on isoquinoline derivatives like N-cyclohexyl-2-(quinolin-8-yloxy) acetamide has shown that these compounds can form gels or crystalline solids upon treatment with various acids, indicating potential applications in material science and pharmaceutical formulations. The ability to form host–guest complexes with enhanced fluorescence emission suggests potential applications in sensing and imaging technologies (Karmakar, Sarma, & Baruah, 2007).

Antitumor and Analgesic Agents

Derivatives of quinoline and isoquinoline, such as those studied by Abu‐Hashem, Al-Hussain, & Zaki (2020), have shown significant anti-inflammatory and analgesic activities. The synthesis of novel compounds derived from visnaginone and khellinone indicated their potential as COX-1/COX-2 inhibitors, with some showing high inhibitory activity and analgesic effects. This suggests that structurally related compounds, including 2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide, could have applications in developing new anti-inflammatory and analgesic pharmaceuticals (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Photolysis to New Derivatives

Photolysis of chloroacetamides, a process related to the chemical class of the compound , has been utilized to synthesize new 2,8-bridged isoquinoline derivatives, showcasing a method for generating novel compounds with potential pharmacological activities. This technique's success in yielding compounds with unique structures implies that photolysis could be a valuable synthetic approach for derivatives of this compound for further research and development in medicinal chemistry (Bremner, Jaturonrusmee, Engelhardt, & White, 1989).

properties

IUPAC Name

2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O7/c1-34-19-10-8-17(9-11-19)27(32)22-15-30(16-26(31)29-18-6-5-7-20(12-18)35-2)23-14-25(37-4)24(36-3)13-21(23)28(22)33/h5-15H,16H2,1-4H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUIFUGFFTYSGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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